

An In-depth Technical Guide to Oxetan-3-ylhydrazine Dihydrochloride

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Compound of Interest

Compound Name: Oxetan-3-ylhydrazine
dihydrochloride

Cat. No.: B578746

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **Oxetan-3-ylhydrazine Dihydrochloride**, geared towards researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

Oxetan-3-ylhydrazine dihydrochloride is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. The oxetane motif is of growing interest as it can influence key drug properties such as solubility, metabolic stability, and lipophilicity.[1]
[2] The hydrazine moiety is a versatile functional group in organic synthesis.

Quantitative Data Summary

While comprehensive experimental data for **Oxetan-3-ylhydrazine dihydrochloride** is not widely published, the following table summarizes its fundamental properties based on available information.

Property	Value	Source
CAS Number	1374652-22-8	[3]
Molecular Formula	C ₃ H ₁₀ Cl ₂ N ₂ O	[4][5]
Molecular Weight	161.03 g/mol	[5]
Hazard Statements	H302, H315, H319, H335	[4]

Hazard Statement Descriptions:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

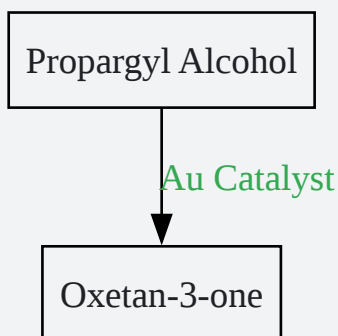
Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **Oxetan-3-ylhydrazine dihydrochloride** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on the known synthesis of its precursors, such as oxetan-3-one.

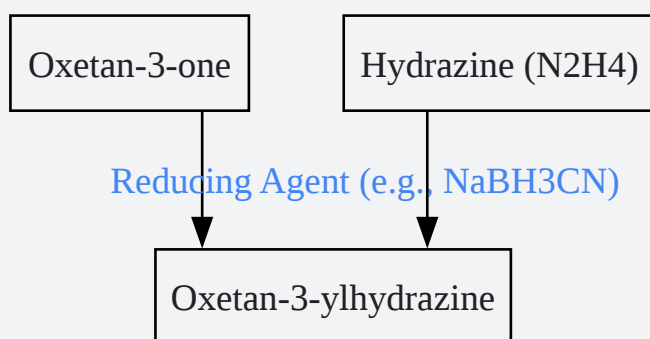
A common strategy for the synthesis of oxetan-3-ones involves the gold-catalyzed cyclization of propargylic alcohols.[6] Once oxetan-3-one is obtained, it can undergo reductive amination with hydrazine followed by salt formation with hydrochloric acid to yield the target compound.

Plausible Synthetic Workflow:

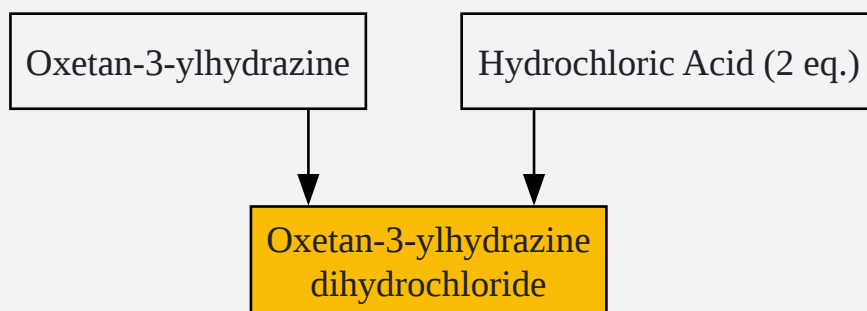
Step 1: Oxetan-3-one Synthesis



Step 2: Reductive Amination



Step 3: Dihydrochloride Salt Formation



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Plausible synthetic pathway for **Oxetan-3-ylhydrazine dihydrochloride**.

Experimental Protocol Outline:

- **Synthesis of Oxetan-3-one:** Based on the work of Zhang and colleagues, propargyl alcohol can be treated with a gold catalyst in an appropriate solvent to yield oxetan-3-one.[6] The reaction is typically carried out under mild conditions. Purification is achieved through column chromatography.
- **Synthesis of Oxetan-3-ylhydrazine:** Oxetan-3-one is dissolved in a suitable solvent like methanol. An excess of hydrazine hydrate is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then extracted and purified.
- **Formation of the Dihydrochloride Salt:** The purified Oxetan-3-ylhydrazine is dissolved in a solvent like diethyl ether or isopropanol. Two equivalents of a solution of hydrochloric acid in the same solvent are added dropwise with stirring. The resulting precipitate, **Oxetan-3-ylhydrazine dihydrochloride**, is collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **Oxetan-3-ylhydrazine dihydrochloride**.

¹H NMR Spectroscopy:

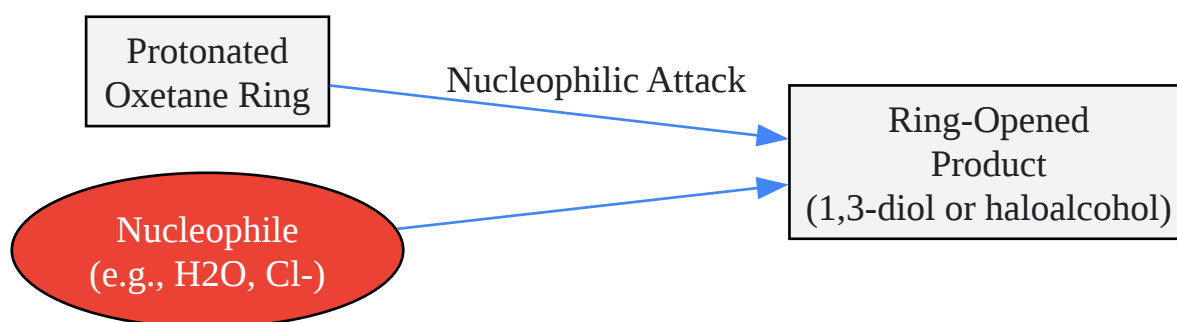
A proton NMR spectrum for this compound is available from some commercial suppliers.[7] The expected spectrum would show characteristic signals for the oxetane ring protons and the hydrazine protons. The protons on the carbons adjacent to the oxygen atom in the oxetane ring would appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The methine proton at the 3-position would likely appear as a multiplet. The hydrazine and ammonium protons might show broad signals.

Stability and Reactivity

The stability and reactivity of **Oxetan-3-ylhydrazine dihydrochloride** are dictated by the properties of both the oxetane ring and the hydrazine group.

Oxetane Ring Stability:

The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[8][9] However, the stability of the oxetane ring is significantly influenced by its substitution pattern. It has been noted that 3,3-disubstituted oxetanes exhibit greater stability.[8] As Oxetan-3-ylhydrazine is a 3-monosubstituted oxetane, it is expected to have moderate stability. The presence of the electron-withdrawing hydrazine group and the acidic conditions of the dihydrochloride salt could potentially increase its susceptibility to nucleophilic attack and subsequent ring-opening.



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General mechanism of acid-catalyzed oxetane ring-opening.

Hydrazine Reactivity:

Hydrazine and its derivatives are well-known for their nucleophilicity and reducing properties. The hydrazine moiety in **Oxetan-3-ylhydrazine dihydrochloride** can participate in a variety of chemical transformations. For instance, it can be used in the formation of hydrazones by reacting with aldehydes and ketones, a key step in reactions like the Wolff-Kishner reduction. [10] Hydrazine derivatives can also act as precursors for C-centered radicals for C-C bond formation reactions.[11]

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain regarding the interaction of **Oxetan-3-ylhydrazine dihydrochloride** with biological signaling pathways or its specific pharmacological activities. However, both the oxetane and hydrazine moieties are present in various biologically active molecules. The introduction of an oxetane ring can modulate the basicity of nearby amines, which can be crucial for receptor binding. Hydrazine

derivatives are known to exhibit a range of biological activities, including use as pharmaceuticals, but they can also be associated with toxicity.^[12]

Further research is required to elucidate the specific biological profile of **Oxetan-3-ylhydrazine dihydrochloride**. Researchers and drug development professionals are encouraged to consider this molecule as a novel building block for the synthesis of new chemical entities with potentially interesting pharmacological properties.

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